![molecular formula C20H20N2O2 B13088808 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine](/img/structure/B13088808.png)
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a methoxy group, and a phenyl group attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-nitroaniline with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: The primary amine product.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a methoxy group.
5-Benzyloxyindole-3-carboxaldehyde: Contains an indole ring instead of a benzene ring.
4-Methoxy-2-nitroaniline: Precursor in the synthesis of the target compound.
Uniqueness
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy and methoxy groups provide unique reactivity patterns, making it a valuable compound for various applications in research and industry.
Biological Activity
5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine, also known by its CAS number 17330-79-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzene derivatives and features a unique structure that includes:
- A benzyloxy group
- A methoxy group
- A phenyl group
- A diamine functional group
This configuration is significant as it may influence the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often assessed using assays such as the Oxygen Radical Absorbance Capacity (ORAC) method.
- MAO-B Inhibition : Preliminary studies suggest that derivatives of this compound may act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, providing a therapeutic effect.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. Neuroprotection is vital for preventing neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.
- Metal Chelation : Certain structural analogs have shown metal chelation capabilities, which can be beneficial in treating metal overload conditions or neurodegenerative diseases associated with metal toxicity.
MAO-B Inhibition Studies
A study published in 2023 evaluated a series of compounds similar to this compound for their MAO-B inhibitory activity. The representative compound exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to standard drugs like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .
Table 1: MAO-B Inhibitory Activities of Related Compounds
Compound | IC50 (µM) | Inhibition Type |
---|---|---|
This compound | TBD | Competitive |
Rasagiline | 0.0953 | Irreversible |
Safinamide | 0.0572 | Reversible |
Antioxidant Activity Assessment
The antioxidant activity was measured using the ORAC assay, where compounds similar to this compound showed significant protective effects against oxidative stress .
Neuroprotective Effects
In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stressors. This neuroprotective effect is attributed to its ability to scavenge free radicals and inhibit pro-apoptotic pathways.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methoxy-1-N-phenyl-5-phenylmethoxybenzene-1,2-diamine |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-12-17(21)18(22-16-10-6-3-7-11-16)13-20(19)24-14-15-8-4-2-5-9-15/h2-13,22H,14,21H2,1H3 |
InChI Key |
FLCVXXDKMLZEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)NC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.